1,1-Dichloro-1-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-ethoxyethane is an organic compound with the molecular formula C4H8Cl2O. It is a member of the class of compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, this compound. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-ethoxyethane can be synthesized through the reaction of ethyl alcohol with chloroform in the presence of a base. The reaction typically involves the following steps:
Mixing: Ethyl alcohol and chloroform are mixed in a reaction vessel.
Addition of Base: A base such as sodium hydroxide is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through distillation or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-ethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Major Products Formed
Substitution: Products may include ethers, alcohols, or other substituted compounds.
Oxidation: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of simpler hydrocarbons or alcohols.
Scientific Research Applications
1,1-Dichloro-1-ethoxyethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated ethers on biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dichloro-1-ethoxyethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these molecules, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms on adjacent carbon atoms.
1,1-Dichloro-1-fluoroethane: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
1,1-Dichloro-1-ethoxyethane is unique due to the presence of both chlorine and ethoxy groups, which impart specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
50966-31-9 |
---|---|
Molecular Formula |
C4H8Cl2O |
Molecular Weight |
143.01 g/mol |
IUPAC Name |
1,1-dichloro-1-ethoxyethane |
InChI |
InChI=1S/C4H8Cl2O/c1-3-7-4(2,5)6/h3H2,1-2H3 |
InChI Key |
YPARLWWBCISWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.